molecular formula C8H13NO3 B15318728 3-(2-Oxopiperidin-4-yl)propanoicacid

3-(2-Oxopiperidin-4-yl)propanoicacid

Cat. No.: B15318728
M. Wt: 171.19 g/mol
InChI Key: OOKOOUHKHQARDI-UHFFFAOYSA-N
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Description

3-(2-Oxopiperidin-4-yl)propanoic acid is an organic compound that features a piperidine ring with a ketone group at the second position and a propanoic acid moiety attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopiperidin-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound .

Industrial Production Methods

Industrial production methods for 3-(2-Oxopiperidin-4-yl)propanoic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the cyclization and dehydration processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-(2-Oxopiperidin-4-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Oxopiperidin-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Oxopiperidin-4-yl)propanoic acid include other piperidine derivatives and compounds with similar structural features, such as:

  • 3-(2-Oxopiperidin-4-yl)butanoic acid
  • 3-(2-Oxopiperidin-4-yl)pentanoic acid
  • 3-(2-Oxopiperidin-4-yl)hexanoic acid

Uniqueness

What sets 3-(2-Oxopiperidin-4-yl)propanoic acid apart from these similar compounds is its specific structural configuration and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

3-(2-oxopiperidin-4-yl)propanoic acid

InChI

InChI=1S/C8H13NO3/c10-7-5-6(3-4-9-7)1-2-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12)

InChI Key

OOKOOUHKHQARDI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1CCC(=O)O

Origin of Product

United States

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